molecular formula C9H9ClO3 B1334118 2,3-Dimethoxybenzoyl chloride CAS No. 7169-06-4

2,3-Dimethoxybenzoyl chloride

Cat. No.: B1334118
CAS No.: 7169-06-4
M. Wt: 200.62 g/mol
InChI Key: JQNBCSPQVSUBSR-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sequestering Agents for Actinides

2,3-Dimethoxybenzoyl chloride plays a role in the synthesis of sequestering agents for actinides, such as plutonium (IV). A study by Weitl et al. (1978) in the Journal of the American Chemical Society outlined the use of this compound in producing N,N', N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetradecane and -hexadecane. These compounds are significant for their high formation constants with plutonium, indicating their potential in selective actinide-ion sequestration (Weitl, Raymond, Smith, & Howard, 1978).

Synthesis of Benzoyl Chlorides

2,4-Dimethoxybenezoyl chloride, closely related to this compound, was synthesized by Wan You-zhi (2007) through methylation and chlorination of 2,4-dihydroxybenzoic acid. This research in the Chinese Journal of Synthetic Chemistry demonstrates the methodology applicable to similar compounds like this compound, highlighting its relevance in synthetic chemistry (Wan You-zhi, 2007).

Intermediate in Organic Synthesis

This compound serves as an intermediate in various organic syntheses. For example, in the synthesis of 2,2′-Dimethoxy-6-formylbiphenyl, this compound acts as an intermediate, as outlined by Meyers & Flanagan (2003) in Organic Syntheses. This illustrates its utility in complex organic reaction pathways (Meyers & Flanagan, 2003).

Catalysis in Organic Reactions

A study by Nagata et al. (2014) in The Journal of Organic Chemistry explored the use of 2-arylbenzoyl chlorides, like this compound, in iridium-catalyzed annulative coupling reactions. This research highlights its role in facilitating the formation of complex organic compounds, such as phenanthrene derivatives (Nagata, Hirano, Satoh, & Miura, 2014).

Polymer Synthesis

In the field of polymer science, this compound is used in the synthesis of polymers. A 2022 study by Kim et al. in Molecular Crystals and Liquid Crystals discusses the non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride to create a new polyacetylene-based polyelectrolyte. This demonstrates its importance in developing novel polymeric materials (Kim, So, Lee, Kim, & Gal, 2022).

Properties

IUPAC Name

2,3-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNBCSPQVSUBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374302
Record name 2,3-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-06-4
Record name 2,3-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7169-06-4
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Synthesis routes and methods I

Procedure details

2,3-Dimethoxybenzoic acid (182 mg, 1 mmol) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2 hours. The excess oxalyl chloride was removed in vacuo to afford 2,3-dimethoxybenzoyl chloride.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethoxybenzoic acid (10.9781 mmol, 2.0 g) in CH2Cl2 (20 mL) with a drop of DMF, was added oxalyl chloride (10.9781 mmol, 957.702:1) dropwise at RT After 2 hrs the reaction mixture was concentrated in vacuo to afford 2,3-dimethoxybenzoyl chloride (1.9 g, 90%):
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9781 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,3-Dimethoxybenzoyl chloride used in the synthesis of sequestering agents for actinides?

A: this compound serves as a precursor to catechol (2,3-dihydroxybenzene) moieties. Catechol groups exhibit strong chelating properties towards metal ions, including actinides like plutonium. This is due to the arrangement of oxygen atoms within the catechol structure, which allows for effective coordination with metal centers. [, , ]

Q2: Can you explain the role of this compound in the synthesis of cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate)?

A: In the synthesis of cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate), this compound reacts with cyclododecane-r-1,c-5,c-9-triol. This reaction forms cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dimethoxybenzoate), where the methoxy groups act as protecting groups for the hydroxyl groups on the benzene ring. Subsequent deprotection with boron tribromide yields the final product, containing the desired catechol moieties. []

Q3: What is the significance of synthesizing carbocyclic analogues of enterochelin?

A: Enterochelin is a powerful iron-chelating agent produced by bacteria. Synthesizing carbocyclic analogues, like cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate), allows researchers to study the relationship between structure and metal-binding affinity. These studies may offer insights into developing more effective chelating agents for various applications, including the sequestration of toxic metals. []

Q4: Are there any alternative reagents to this compound for introducing catechol groups?

A: While this compound is commonly used, alternative methods exist for introducing catechol units. One approach involves using 2,3-dioxomethylene, as described in the synthesis of N,N',N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetradecane and -hexadecane. [] The choice of reagent often depends on the specific synthetic requirements and target molecule.

Q5: What are the challenges associated with the synthesis of complex molecules containing multiple catechol groups?

A: Achieving high yields in multi-step syntheses involving catechol derivatives can be challenging. The reactivity of catechol groups necessitates the use of protecting groups, which need careful installation and removal. Purification of intermediates and the final product can also pose significant challenges due to the polarity and potential for oxidation of catechol-containing molecules. []

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